molecular formula C20H18BrN3O B2773041 2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034611-04-4

2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No. B2773041
CAS RN: 2034611-04-4
M. Wt: 396.288
InChI Key: BYXCFNBSPSDVMH-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . This core is substituted at the 2-position with a bromine atom and at the 5,6,7,8-positions with a tetrahydro group, indicating the presence of four additional hydrogen atoms . The molecule also contains a benzamide moiety, which consists of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (benzene and pyridine) and heterocyclic (imidazole) rings, a bromine atom, and an amide functional group. The presence of these different components would likely result in a complex three-dimensional structure with various potential sites for intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the amide group, and the aromatic and heterocyclic rings. The bromine atom could potentially undergo substitution reactions, while the amide group could participate in various acid-base and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely increase the compound’s molecular weight and could influence its boiling and melting points . The amide group could participate in hydrogen bonding, potentially affecting the compound’s solubility and stability .

Scientific Research Applications

Synthesis and Characterization

One study reported the synthesis and characterization of benzamide derivatives, including those with structural similarities to the specified compound. These derivatives were synthesized from specific aniline precursors and characterized by NMR, FT-IR, and LC-MS analysis, providing insights into their structural properties and potential functionalities (Achugatla et al., 2017).

Crystal Structure and Intermolecular Interactions

Research on benzamide derivatives with halogen elements, such as bromo and chloro, highlighted their crystal packing and stabilization mechanisms. The study emphasized hydrogen bonding and π-interactions, contributing to the structural stability and potential interaction with biological targets (Saeed et al., 2020).

Antiviral and Antimicrobial Properties

Several studies have explored the antiviral and antimicrobial properties of benzamide derivatives and related compounds. For instance, research into pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents, suggesting a broad spectrum of biological activity (Rahmouni et al., 2016).

Coordination Polymers and Luminescent Properties

The use of benzimidazole ligands in the construction of coordination polymers with ZnX2 (where X = Cl, Br, I) was reported. These polymers exhibit interesting luminescent properties, which could be useful in materials science and sensing applications (Zhang et al., 2013).

Drug Discovery and Development

In the realm of drug discovery, benzamide derivatives have been investigated for their heparanase inhibitory activity, highlighting their potential in cancer therapy and other diseases where heparanase plays a crucial role (Xu et al., 2006).

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

2-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c21-16-9-3-1-7-14(16)20(25)23-17-10-4-2-8-15(17)18-13-24-12-6-5-11-19(24)22-18/h1-4,7-10,13H,5-6,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCFNBSPSDVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

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